molecular formula C6H3ClF3N B1580974 2-Chloro-6-(trifluoromethyl)pyridine CAS No. 39890-95-4

2-Chloro-6-(trifluoromethyl)pyridine

Cat. No. B1580974
CAS RN: 39890-95-4
M. Wt: 181.54 g/mol
InChI Key: ADVQMCQMDHBTHJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)pyridine is a colorless to off-white liquid . It is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

The synthesis of 2-Chloro-6-(trifluoromethyl)pyridine involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in its structure .


Chemical Reactions Analysis

The major use of 2-Chloro-6-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

2-Chloro-6-(trifluoromethyl)pyridine is a colorless to off-white liquid . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Halogen Shuffling and Electrophilic Substitutions

2-Chloro-6-(trifluoromethyl)pyridine demonstrates significant potential in halogen shuffling and electrophilic substitutions. For instance, when treated with lithium diisopropylamide and iodine, it converts into 3-iodo derivatives and 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, which are valuable for further chemical manipulation in sequences involving halogen/metal exchange and electrophilic trapping (Mongin et al., 1998).

Spectroscopic and Structural Properties

The spectroscopic and structural properties of 2-Chloro-6-(trifluoromethyl)pyridine have been extensively studied. It has been characterized using FT-IR and NMR spectroscopy, and its molecular structure and vibrational frequencies have been computed using various computational methods. These studies provide insights into its molecular electrostatic potential, natural bond orbital analysis, and thermodynamic properties (Evecen et al., 2017).

Applications in Pharmaceuticals and Agrochemicals

2-Chloro-6-(trifluoromethyl)pyridine serves as an intermediate in the production of pharmaceuticals, agrochemicals, biochemicals, and particularly herbicides. Its versatility and reactivity make it a valuable component in the synthesis of various complex compounds (Zheng-xiong, 2004).

Functionalization and Metalation

This compound has been studied for its functionalization capabilities. It can be converted into various carboxylic acids, demonstrating its adaptability in organic synthesis. These transformations employ organometallic methods, highlighting the compound's utility in more complex chemical syntheses (Cottet et al., 2004).

Synthesis of Derivatives and Intermediates

2-Chloro-6-(trifluoromethyl)pyridine has been utilized in synthesizing various derivatives and intermediates, essential for developing trifluoromethylated N-heterocycles and other complex molecules. These syntheses are pivotal in creating compounds with potential applications in different chemical and pharmaceutical domains (Channapur et al., 2019).

Safety And Hazards

2-Chloro-6-(trifluoromethyl)pyridine is considered hazardous. It is combustible and can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The demand for 2-Chloro-6-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of 2-Chloro-6-(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVQMCQMDHBTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345169
Record name 2-Chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(trifluoromethyl)pyridine

CAS RN

39890-95-4
Record name 2-Chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
As a further test of the concept of regioexhaustive functionalization, 2‐chloro‐6‐(trifluoromethyl)pyridine, 2‐chloro‐5‐(trifluoromethyl)pyridine and 3‐chloro‐4‐(trifluoromethyl)pyridine …
M Evecen, M Kara, O Idil, H Tanak - Journal of Molecular Structure, 2017 - Elsevier
2-Chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, 1 H and 13 C NMR experiment. FT-IR spectra of the molecule has been recorded in the 4000–400 cm −1 region. …
Number of citations: 11 www.sciencedirect.com
F Mongin, A Tognini, F Cottet, M Schlosser - Tetrahedron letters, 1998 - Elsevier
When treated with lithium diisopropylamide in tetrahydrofuran at −85 C and subsequently with iodine, 2-chloro-6-(trifluoromethyl)pyridine is neatly converted into its 3-iodo derivative. …
Number of citations: 35 www.sciencedirect.com
M Channapur, RG Hall, J Kessabi… - …, 2023 - Wiley Online Library
A simple and highly efficient (concise 3‐step) synthesis of 2‐chloro–6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile has been developed from readily available starting materials. …
F Cottet, M Marull, F Mongin, D Espinosa… - Synthesis, 2004 - thieme-connect.com
In accordance with the concept of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl) pyridine and 2-bromo-6-(trifluoromethyl) pyridine were converted each time into the …
Number of citations: 19 www.thieme-connect.com
B Manteau, P Genix, L Brelot, JP Vors, S Pazenok… - 2010 - Wiley Online Library
The previously unknown 2‐, 3‐, and 4‐(trifluoromethoxy)pyridines have now become readily accessible by means of an efficient and straightforward large‐scale synthesis. Their …
VA Petrov - … : synthesis, chemistry, and applications. Part I …, 2009 - Wiley Online Library
Majority of known perfluoroalkylated aromatic heterocyclic compounds contain one or several nitrogen atom (s) in the aromatic ring. Examples of fluoroalkylated aromatic six-membered …
Number of citations: 1 onlinelibrary.wiley.com
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com
X Xia, Y Zheng, X Tang, N Zhao, B Wang… - … science & technology, 2022 - ACS Publications
Per- and polyfluoroalkyl substances (PFASs) can penetrate the placental barrier and reach embryos through cord blood, probably causing adverse birth outcomes. Therefore, novel …
Number of citations: 6 pubs.acs.org
SM Brown, MC Bowden, TJ Parsons… - … Process Research & …, 1997 - ACS Publications
Three routes to 6-(trifluoromethyl)pyrid-2-one involving de novo synthesis of the pyridine ring have been investigated which would potentially allow rapid semi-technical scale …
Number of citations: 10 pubs.acs.org

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